Antibacterial Activity Against Paenibacillus larvae: MIC Comparison with Hyperforin and Uliginosin B
In a standardized in vitro Kirby-Bauer disk diffusion assay against the vegetative form of Paenibacillus larvae, albaspidin AA exhibited a minimum inhibitory concentration (MIC) of 220 μM. This value represents the upper bound of the MIC range (0.168–220 μM) observed across six acylphloroglucinol derivatives, including hyperforin, uliginosin A, uliginosin B, 7-epiclusianone, and drummondin E [1]. This indicates that albaspidin AA is significantly less potent than the most active comparators in this assay (e.g., those exhibiting MIC values near 0.168 μM).
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 220 μM |
| Comparator Or Baseline | Hyperforin, Uliginosin B, and other acylphloroglucinols (lowest MIC reported: 0.168 μM) |
| Quantified Difference | Albaspidin AA's MIC is approximately 1,300-fold higher (less potent) than the most active comparators. |
| Conditions | In vitro Kirby-Bauer disk diffusion susceptibility test against Paenibacillus larvae vegetative form [1]. |
Why This Matters
This data clarifies that albaspidin AA should not be selected for potency-driven antibacterial screens against P. larvae when more active acylphloroglucinols are available; its utility lies in structure-activity relationship (SAR) studies focused on the upper limits of the pharmacophore's activity window.
- [1] Hernández-López, J., et al. In vitro growth inhibition by Hypericum extracts and isolated pure compounds of Paenibacillus larvae, a lethal disease affecting honeybees worldwide. Chem Biodivers. 2014 May;11(5):695-708. doi: 10.1002/cbdv.201300399. View Source
